2-(2-Cyanoethyl)isothiourea monohydrochloride
Overview
Description
2-(2-Cyanoethyl)isothiourea monohydrochloride is a chemical compound with the molecular formula C4H8ClN3S and a molecular weight of 165.65 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)isothiourea monohydrochloride typically involves the reaction of 2-cyanoethylamine with thiourea in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-cyanoethylamine+thiourea+HCl→2-(2-Cyanoethyl)isothiourea monohydrochloride
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoethyl)isothiourea monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(2-Cyanoethyl)isothiourea monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoethyl)isothiourea monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Cyanoethyl)thiourea
- 2-(2-Cyanoethyl)guanidine
- 2-(2-Cyanoethyl)urea
Uniqueness
2-(2-Cyanoethyl)isothiourea monohydrochloride is unique due to its specific chemical structure and properties. It offers distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in research and industry make it a valuable compound in scientific studies.
Properties
IUPAC Name |
2-cyanoethyl carbamimidothioate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c5-2-1-3-8-4(6)7;/h1,3H2,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNOMYJVKMTGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497323 | |
Record name | 2-Cyanoethyl carbamimidothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6634-40-8 | |
Record name | NSC51862 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC43524 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyanoethyl carbamimidothioate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(2-Cyanoethyl)isothiouronium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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